3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
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Overview
Description
3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and an ethoxy-methoxyphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenyl hydrazines and ethoxy-methoxybenzaldehyde.
Cyclization Reaction: The hydrazine and aldehyde undergo a cyclization reaction in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1H-1,2,4-triazole: Lacks the ethoxy-methoxyphenyl group, which may result in different chemical and biological properties.
5-(4-Ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Lacks the chlorophenyl group, which may affect its reactivity and applications.
3-(4-Methoxyphenyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole: Substitutes the chlorophenyl group with a methoxyphenyl group, potentially altering its chemical behavior and biological activity.
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-14-9-6-12(10-15(14)22-2)17-19-16(20-21-17)11-4-7-13(18)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21) |
InChI Key |
WCATZLLVFLYVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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